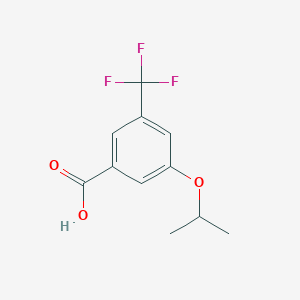![molecular formula C12H11N3O4 B6152441 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 1281307-14-9](/img/no-structure.png)
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-1,3-oxazolidin-5-yl)methyl-1H-indazole-3-carboxylic acid (OIAC) is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered ring structure containing two nitrogen atoms and one oxygen atom. OIAC is a colorless, crystalline solid that is soluble in water and polar organic solvents. It has a molecular formula of C9H7NO3.
Aplicaciones Científicas De Investigación
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used as a ligand in coordination chemistry and as a substrate in enzymatic studies. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been used in the synthesis of various heterocyclic compounds and as a building block for the synthesis of biologically active molecules.
Mecanismo De Acción
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid binds to the active site of AChE and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function.
Biochemical and Physiological Effects
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as to act as an antidepressant and anxiolytic. It has also been found to have anti-inflammatory and anticonvulsant effects. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been shown to have neuroprotective effects against oxidative stress, as well as to enhance memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid is stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid is toxic and should be handled with care. In addition, it is not soluble in non-polar solvents, which limits its use in certain types of reactions.
Direcciones Futuras
The use of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid in scientific research is expected to continue to grow in the future. Possible future directions include the use of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid for the development of new drugs, for the synthesis of new heterocyclic compounds, and for the study of the mechanism of action of AChE inhibitors. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid could be used as a ligand in coordination chemistry and as a substrate in enzymatic studies. Finally, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid could be used for the synthesis of biologically active molecules and for the study of the physiological effects of its derivatives.
Métodos De Síntesis
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid can be synthesized by the reaction of 1-aminoindazole with formaldehyde and aqueous hydrochloric acid. The reaction is carried out in aqueous solution at room temperature. The product is then purified by recrystallization from ethanol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid' involves the reaction of 2-oxo-1,3-oxazolidine-5-carboxylic acid with 1H-indazole-3-carboxaldehyde in the presence of a reducing agent to form the intermediate 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxaldehyde. This intermediate is then reacted with a suitable oxidizing agent to form the final product.", "Starting Materials": [ "2-oxo-1,3-oxazolidine-5-carboxylic acid", "1H-indazole-3-carboxaldehyde" ], "Reaction": [ "Step 1: Dissolve 2-oxo-1,3-oxazolidine-5-carboxylic acid (1.0 g, 7.2 mmol) and 1H-indazole-3-carboxaldehyde (1.2 g, 7.2 mmol) in ethanol (20 mL).", "Step 2: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure and dissolve the resulting solid in water (20 mL).", "Step 4: Add potassium permanganate (1.0 g, 6.3 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid (10%) and extract with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product '1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid' as a white solid (yield: 70-80%)." ] } | |
Número CAS |
1281307-14-9 |
Nombre del producto |
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid |
Fórmula molecular |
C12H11N3O4 |
Peso molecular |
261.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



